molecular formula C25H26ClN5O2S B2708323 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1358985-36-0

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2708323
CAS No.: 1358985-36-0
M. Wt: 496.03
InChI Key: UIZDFFBJLXGPJW-UHFFFAOYSA-N
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Description

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H26ClN5O2S and its molecular weight is 496.03. The purity is usually 95%.
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Biological Activity

The compound 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide belongs to a class of pyrazolo[4,3-d]pyrimidine derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of various pyrazole derivatives with appropriate acetamide precursors. The structural elucidation is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazolo[4,3-d]pyrimidine derivatives against various pathogens. For instance, a study reported that certain derivatives exhibited significant activity against Staphylococcus aureus and Candida albicans, with some compounds showing enhanced efficacy compared to standard antibiotics like rifampicin and ampicillin .

CompoundActivity Against S. aureusActivity Against C. albicans
2aHighHigh
4aModerateModerate
1aLowLow

The compound may share similar mechanisms of action due to its structural characteristics, which could enhance its antimicrobial efficacy.

Anticancer Activity

Pyrazolo[4,3-d]pyrimidines have been extensively studied for their anticancer properties. These compounds often act as inhibitors of various kinases involved in cancer progression. For example, recent research highlighted that pyrazolo[4,3-d]pyrimidine derivatives inhibit hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), promoting erythropoietin production and potentially aiding in renal anemia treatment .

In vitro studies have shown that specific analogs exhibit potent anti-proliferative effects on cancer cell lines such as HCT116 (colorectal carcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 22.7 µM to 40.75 µM . The structure-activity relationship (SAR) studies indicate that modifications on the pyrazolo ring can significantly influence biological activity.

Case Studies

  • Inhibition of Kinases : A series of pyrazolo[4,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit specific kinases associated with cancer. One compound demonstrated an IC50 value of 66 nM against ATR kinase, indicating strong potential for further development as an anticancer agent .
  • Antitumor Efficacy : A study involving a new derivative showed significant antiproliferative activity against human hepatoma carcinoma cells with IC50 values of 4.55 µM and 6.28 µM for different cell lines. This suggests that the compound could be a candidate for further testing in clinical settings .

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-8-6-7-9-19(18)26)34-14-21(32)27-20-12-15(2)10-11-16(20)3/h6-12H,5,13-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZDFFBJLXGPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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